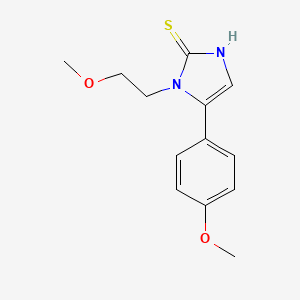

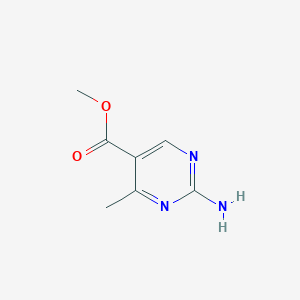

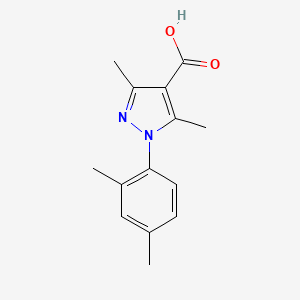

![molecular formula C7H9ClN4 B1455214 Chlorhydrate de ( [1,2,4]triazolo[4,3-a]pyridin-3-ylméthyl)amine CAS No. 1314394-12-1](/img/structure/B1455214.png)

Chlorhydrate de ( [1,2,4]triazolo[4,3-a]pyridin-3-ylméthyl)amine

Vue d'ensemble

Description

“([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is a chemical compound with the empirical formula C7H10Cl2N4. Its molecular weight is 221.09 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was synthesized through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride” is represented by the SMILES string Cl.Cl.NCc1nnc2ccccn12 .Chemical Reactions Analysis

The reaction of chloroethynylphosphonates with 2-hydrazinylpyridines proceeds through a 5-endo-dig cyclization to form imidazo[1,2-a]pyridines .Applications De Recherche Scientifique

Propriétés structurales et optiques

Les propriétés structurales et spectroscopiques de ce composé ont été étudiées . Il a été analysé en utilisant l'approche B3LYP/6-311G (2d,2p) et le programme GAUSSIAN 16W . Des études par diffraction des rayons X ont révélé que le composé cristallise dans le groupe d'espace monoclinique centrosymétrique P 2 1 / n avec huit molécules par maille élémentaire . La stabilité de la molécule a été considérée en utilisant l'analyse NBO .

Applications biochimiques

Les dérivés de triazolopyridine, y compris ce composé, constituent une classe importante de composés organiques utilisés dans diverses applications biochimiques . Ils ont été reconnus comme antifongiques , insecticides , antibactériens , anticonvulsivants , antioxydants , et agents herbicides .

Applications cliniques

Dans le domaine clinique, ces composés ont montré un potentiel en tant que récepteurs de l'adénosine ou prolyl hydroxylase HIF et inhibiteurs de la myéloperoxydase . Cela suggère des applications potentielles dans le traitement de diverses maladies.

Applications pharmaceutiques

L'industrie pharmaceutique a montré un intérêt pour les dérivés de triazolopyridine en raison de leur activité biologique potentielle . La présence du fragment pharmacophore hétérocyclique [1,2,4]triazole fusionné et d'un groupe phosphoryle dans les composés obtenus en fait des substances prometteuses avec une activité biologique potentielle .

Activité antibactérienne

De nouveaux dérivés de triazolo [4,3- a ]pyrazine synthétisés, qui sont structurellement similaires à notre composé, ont montré des activités antibactériennes . Leurs concentrations minimales inhibitrices (CMI) contre Staphylococcus aureus (S. aureus) et Escherichia coli (E. coli) ont été obtenues .

Synthèse de dérivés

Ce composé peut être utilisé comme matière de départ pour la synthèse de divers dérivés . Par exemple, il a été utilisé dans la synthèse de 3-méthylphosphonylés [1,2,4]triazolo [4,3- a ]pyridines .

Mécanisme D'action

Target of Action

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a novel compound with potential biological activity Similar triazolopyridine derivatives have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase .

Mode of Action

It’s known that triazolopyridine derivatives interact with their targets by binding to the active sites, thereby inhibiting the function of the target proteins .

Biochemical Pathways

Given the potential targets, it can be inferred that this compound may influence pathways related to adenosine receptor signaling, hypoxia-inducible factor (hif) pathway, and oxidative stress response .

Result of Action

Similar triazolopyridine derivatives have shown potential antifungal , antibacterial , and anticonvulsant activities, suggesting that this compound may have similar effects.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Moreover, it can activate or inhibit specific signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical applications.

Metabolic Pathways

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPIPOOPEGKBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

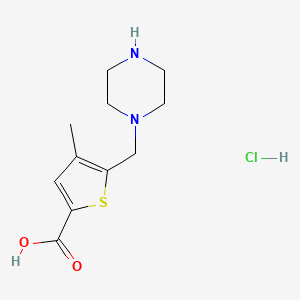

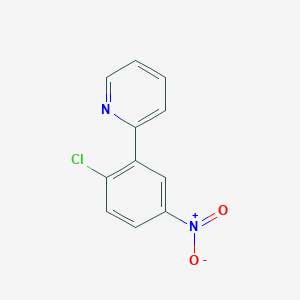

![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)

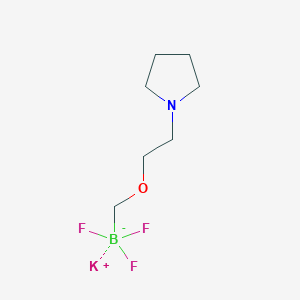

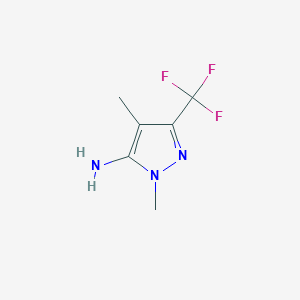

![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)

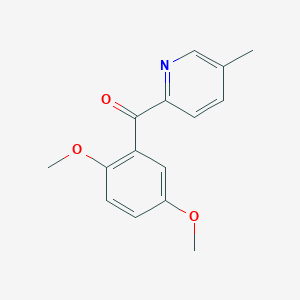

![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)